molecular formula C21H18N6O2 B2406155 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251579-51-7

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2406155
CAS No.: 1251579-51-7
M. Wt: 386.415
InChI Key: UFQCHLGAMSIKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of azetidine amide derivatives that have demonstrated potent and selective activity as orexin receptor antagonists . The orexin system, which consists of orexin-1 and orexin-2 receptors, is a critically important neuropeptide signaling pathway that regulates central physiological processes including sleep-wake cycles, arousal, appetite, and stress responses. The molecular architecture of this compound integrates multiple privileged heterocyclic systems, including a 5-methyl-1-phenyl-1H-pyrazole moiety and a 1,2,4-oxadiazol-5-yl azetidine scaffold, which contribute to its high affinity and specificity for orexin receptors . Researchers utilize this compound primarily as a pharmacological tool to investigate the complex biology of the orexin system. Its application is pivotal in preclinical studies focused on understanding and potentially treating a range of neurological and psychiatric disorders, including insomnia, anxiety disorders, depression, addiction, and feeding/eating disorders . The antagonism of orexin receptors by this compound modulates the orexin signaling pathway, leading to a reduction in neuronal excitation and promoting sleep-like states, which is a key mechanism being explored for the development of novel therapeutics for sleep disorders . This product is supplied for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-14-18(11-23-27(14)17-5-3-2-4-6-17)21(28)26-12-16(13-26)20-24-19(25-29-20)15-7-9-22-10-8-15/h2-11,16H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQCHLGAMSIKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenylpyrazole with various heterocyclic amines and oxadiazole derivatives. The synthetic pathway often includes:

  • Formation of the Pyrazole Core : The initial step involves synthesizing the pyrazole moiety, which is crucial for its biological activity.
  • Coupling with Oxadiazole : The introduction of the oxadiazole ring enhances the compound's pharmacological profile.
  • Final Modification : The azetidine ring is introduced to complete the structure, which is then purified and characterized using techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

1. Anticancer Activity
Studies have shown that compounds containing pyrazole and oxadiazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

2. Antimicrobial Properties
Pyrazoles have been reported to possess antibacterial and antifungal activities. The presence of the pyridine and oxadiazole moieties in the compound may enhance its ability to disrupt microbial cell functions .

3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

4. Neuroprotective Effects
Some studies suggest that pyrazole compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including those similar to our target compound, against human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Activity

Research on a related pyrazole derivative showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Pharmacological Insights

The pharmacological profile of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suggests potential as a multi-target therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for further development in treating conditions like cancer and infectious diseases.

Scientific Research Applications

Structural Characteristics

This compound features a pyrazole ring and an azetidine moiety linked through a methanone group, which contributes to its unique chemical properties. The presence of the pyridine and oxadiazole components enhances its versatility in chemical reactions and biological interactions.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Compounds with pyrazole and pyridine rings have been investigated for their potential to reduce inflammation .
  • Anticancer Effects : Research indicates that azetidine derivatives can exhibit cytotoxicity against cancer cell lines .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related compounds derived from the pyrazole framework. The results indicated that several synthesized compounds demonstrated significant antibacterial activity against common pathogens, highlighting the potential of this class of compounds in developing new antibiotics .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it can effectively interact with enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-oxadiazole-azetidine scaffold of this compound?

  • Methodological Answer : The synthesis involves multi-step modular assembly:
  • Pyrazole Core : Cyclocondensation of ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Oxadiazole-Azetidine Moiety : React 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with azetidine via a coupling agent (e.g., EDC/HOBt) under inert conditions .
  • Final Coupling : Use acylation (e.g., CDI or DCC-mediated) to link the pyrazole and oxadiazole-azetidine subunits. Optimize yields by controlling stoichiometry (1.2:1 acylating agent:substrate) and reaction time (12–24 h) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H NMR identifies substituent positions (e.g., pyrazole C-H at δ 7.2–8.1 ppm, azetidine protons at δ 3.5–4.5 ppm). 13C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • FTIR : Detect C=O stretches (~1650–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 430.16) .
  • X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of substituents .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Screen in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

Advanced Questions

Q. What strategies mitigate regioselectivity challenges during the acylation of the pyrazole core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the azetidine nitrogen) to block undesired acylation sites .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to favor C4-acylation over C3/C5 positions. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .
  • Computational Prediction : Employ DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .
  • Buffer Optimization : Adjust ionic strength (50–150 mM NaCl) and pH (6.5–7.5) to mimic physiological conditions. Include cofactors (e.g., Mg²⁺ for kinases) .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and apply ANOVA with post-hoc Tukey tests to validate significance .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • QSAR Modeling : Train models on pyrazole derivatives’ IC₅₀ data to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET Prediction : Apply SwissADME or pkCSM to estimate permeability (LogP ~3.5), CYP450 inhibition risks, and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂, CF₃) at the pyrazole C5 position. Test against enzymatic targets .
  • Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,3-triazole or thiadiazole to modulate solubility and binding affinity .
  • Fragment-Based Design : Use X-ray co-crystal structures to identify key interactions (e.g., hydrogen bonds with pyridin-4-yl) for rational optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.